4-(4,6-dioxo-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile
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Overview
Description
4-(4,6-dioxo-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties .
Preparation Methods
The synthesis of 4-(4,6-dioxo-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile involves multiple steps. One common synthetic route starts with the preparation of an intermediate compound, such as 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. This intermediate is then reacted with oxalyl chloride to form the corresponding carbonyl chloride, which undergoes further reactions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Scientific Research Applications
4-(4,6-dioxo-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Medicine: Due to its anticancer properties, it is investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds include other pyrimidoquinoline derivatives, such as:
- 4,6-dioxo-1,4,6,7,8,9-hexahydropyrimido[4,5-b]quinoline
- 4,6-dichloro-2-(propylsulfonyl)pyrimidin-5-amine These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties .
Properties
IUPAC Name |
4-(4,6-dioxo-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-10-28-21-24-19-18(20(27)25-21)16(13-8-6-12(11-22)7-9-13)17-14(23-19)4-3-5-15(17)26/h6-9,16H,2-5,10H2,1H3,(H2,23,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDFCRCDNPMYNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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